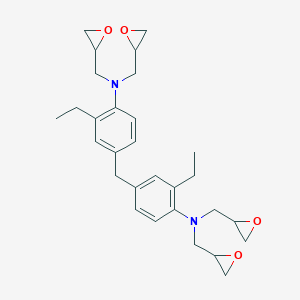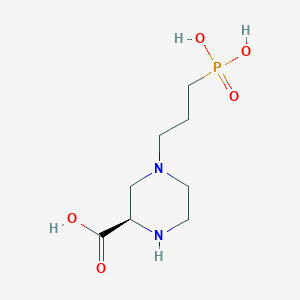
(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
“®-4-(3-phosphonopropyl)piperazine-2-carboxylic acid”, also known as ®-CPP, is a chemical compound with the molecular formula C8H17N2O5P . It has a molecular weight of 252.20 g/mol . This compound is used in scientific research due to its unique structure, which allows for diverse applications such as drug synthesis and protein analysis.
Synthesis Analysis
The ®- and (s)-enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D- and L-CPP, respectively) were prepared . The absolute configuration of the enantiomers was determined by a chemical correlation of the menthyl ester with D-asparagine .Molecular Structure Analysis
The IUPAC name of this compound is (2 R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid . The InChI string is InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 . The compound’s canonical SMILES string is C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O .Chemical Reactions Analysis
The compound is a potent NMDA antagonist . It is the more active isomer of (RS)-CPP . It shows some selectivity for GluN2A (formerly NR2A) containing receptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.20 g/mol . It has a Hydrogen Bond Donor Count of 4 . The XLogP3-AA value is -6.8 .Wissenschaftliche Forschungsanwendungen
Bioinformatics and Data Science
The R programming language plays a pivotal role in bioinformatics and data science. Over the last three decades, R has become a popular choice for statistical analysis, data visualization, and machine learning. Its community has developed numerous extensions and packages, making it a versatile tool for researchers . Some key applications include:
Superconducting Quantum Interference Devices (SQUIDs)
SQUIDs are highly sensitive magnetometers used in various scientific and medical applications. Researchers employ SQUIDs to measure extremely weak magnetic fields, making them valuable tools in fields like geophysics, neuroscience, and materials science . Applications include:
Software Engineering and Package Development
Researchers and developers use R for creating and maintaining packages. These packages extend R’s functionality and provide specialized tools for specific scientific analyses. Notable aspects include:
Wirkmechanismus
Zukünftige Richtungen
The compound continues to exhibit significant potential in the field of NMDA receptor antagonists . Despite some disappointments in the development of NMDAR-targeted therapeutics, the compound and other NMDAR antagonists continue to be studied for their potential use in treating neuropathological and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGUPIVTLGRGI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208909 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
CAS RN |
126453-07-4 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-CPP interact with NMDA receptors?
A1: (R)-CPP acts as a competitive antagonist by binding to the glutamate binding site on NMDA receptors, effectively blocking the binding of glutamate, the endogenous excitatory neurotransmitter. [, , , ] This prevents the opening of the NMDA receptor channel and the subsequent influx of calcium ions, crucial for NMDA receptor-mediated signaling. [, ]
Q2: What are the downstream effects of (R)-CPP binding to NMDA receptors?
A2: By inhibiting NMDA receptor activity, (R)-CPP disrupts various physiological processes, including long-term potentiation (LTP) and long-term depression (LTD), both of which are essential for learning and memory. [, , , ] (R)-CPP also affects pain transmission, as NMDA receptors play a significant role in spinal cord nociception. [, ]
Q3: What is the molecular formula and weight of (R)-CPP?
A3: The molecular formula of (R)-CPP is C8H17N2O5P, and its molecular weight is 252.2 g/mol. []
Q4: Is there any spectroscopic data available for (R)-CPP?
A4: While specific spectroscopic data isn't detailed in these research papers, structural characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the compound's identity and purity. []
Q5: How do structural modifications to the (R)-CPP molecule affect its activity and selectivity for NMDA receptor subtypes?
A5: Research on (R)-CPP derivatives highlights that even small changes in the molecule's structure can dramatically impact its NMDA receptor subtype selectivity. [] For instance, compounds like UBP141 and UBP145, derived from (R)-CPP, demonstrate enhanced selectivity for NMDA receptors containing the GluN2D subunit. []
Q6: Has (R)-CPP been studied in experimental models of pain?
A6: Yes, (R)-CPP has been shown to alleviate neuropathic pain in animal models. This suggests a potential role for NMDA receptor antagonists in managing chronic pain conditions. []
Q7: How does the potency of (R)-CPP in vivo compare to its effects on NMDA receptors in vitro?
A7: Studies reveal an interesting discrepancy: (R)-CPP effectively suppresses contextual fear conditioning in vivo at concentrations lower than those needed to block NMDA receptor-mediated field EPSPs or LTP in vitro. [] This suggests potential off-target effects or interactions with other brain regions or neurotransmitter systems that contribute to its in vivo efficacy.
Q8: Are there any known mechanisms of resistance to (R)-CPP?
A8: While these papers don't specifically address (R)-CPP resistance, one study showed that bacteria developed resistance to antimicrobial peptide nucleic acids (PNAs) delivered by arginine-rich cell-penetrating peptides (CPPs) that was specific to the CPP and not the PNA. [] This underscores the potential for cells to develop resistance mechanisms to targeted therapies.
Q9: Are there any strategies to enhance the delivery of (R)-CPP to specific brain regions?
A9: Research utilizing intracerebral drug delivery systems in animal models allows for targeted administration of compounds like (R)-CPP to specific brain regions, enhancing our understanding of their localized effects on behavior and cognition. []
Q10: Are there any other NMDA receptor antagonists with distinct pharmacological profiles compared to (R)-CPP?
A10: Yes, the research highlights several other NMDA receptor antagonists, each with a unique pharmacological profile. For example, ifenprodil exhibits selectivity for GluN2B-containing NMDA receptors, differentiating its actions from those of (R)-CPP. [, ]
Q11: How does research on (R)-CPP integrate different scientific disciplines?
A11: The study of (R)-CPP beautifully exemplifies the synergy between diverse scientific disciplines. For example, combining electrophysiology, behavioral assays, and molecular biology techniques has been instrumental in unraveling the intricate relationship between (R)-CPP's actions on NMDA receptors, its impact on synaptic plasticity, and its subsequent effects on learning and memory. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



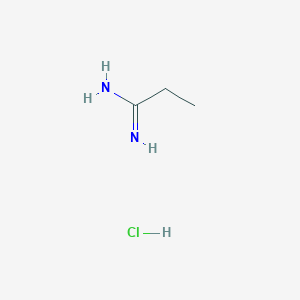
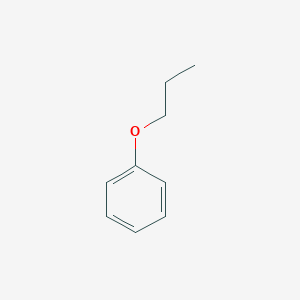
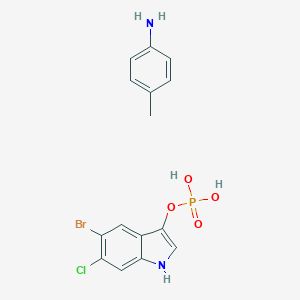


![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
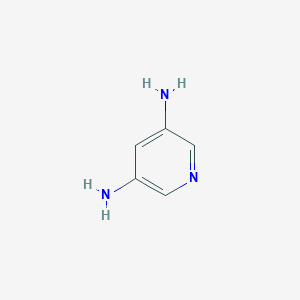
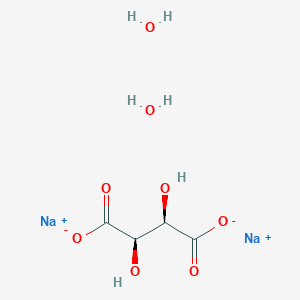
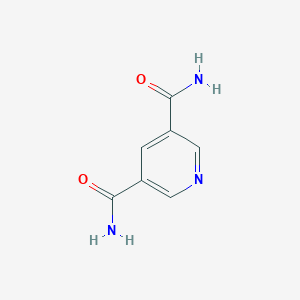

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

